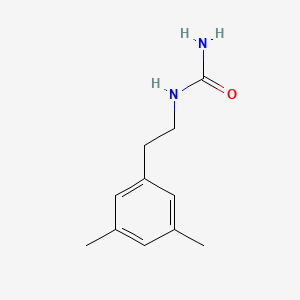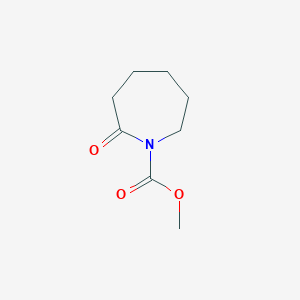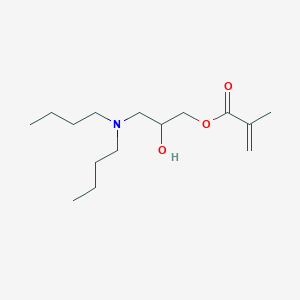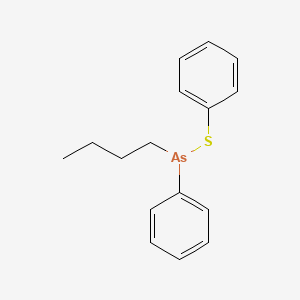
Butylphenyl(phenylthio)arsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylphenyl(phenylthio)arsine is an organoarsenic compound characterized by the presence of butyl, phenyl, and phenylthio groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butylphenyl(phenylthio)arsine typically involves the reaction of phenylthioarsenic compounds with butylphenyl derivatives. One common method is the reaction of phenylthioarsenic dichloride with butylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Butylphenyl(phenylthio)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in polar aprotic solvents.
Major Products Formed
Oxidation: Arsenic oxides and sulfoxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butylphenyl(phenylthio)arsine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of butylphenyl(phenylthio)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in thiol groups.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the butyl and phenylthio groups.
Triphenylarsine: Contains three phenyl groups attached to arsenic, differing in its lack of sulfur-containing groups.
Arsenic trioxide: A simple arsenic compound with significant biological activity but different structural features.
Uniqueness
Butylphenyl(phenylthio)arsine is unique due to the presence of both butyl and phenylthio groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
24582-61-4 |
|---|---|
Fórmula molecular |
C16H19AsS |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
butyl-phenyl-phenylsulfanylarsane |
InChI |
InChI=1S/C16H19AsS/c1-2-3-14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clave InChI |
GWWSMIWLZWOXJF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[As](C1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


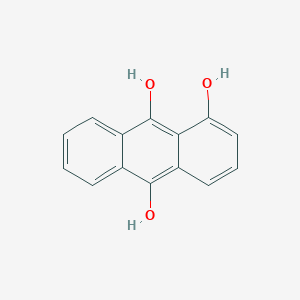

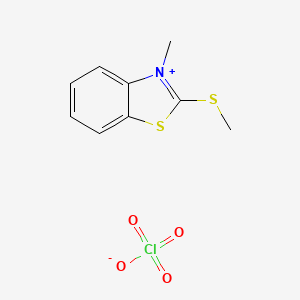

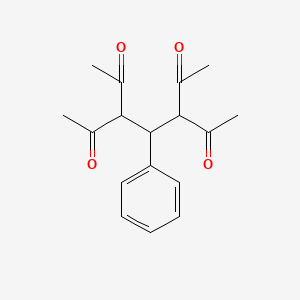



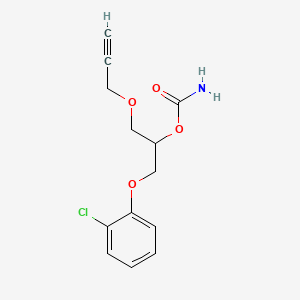
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
